Cholesteryl oleate is a valuable tool for researchers investigating how lipids interact with each other and with biological membranes.
Scientists use cholesteryl oleate to study how cholesterol affects the properties of cell membranes. Cholesterol is a crucial component of cell membranes, and its interaction with other lipids like cholesteryl oleate influences membrane fluidity and permeability [].
One research area explores how cholesteryl oleate solubility changes within membranes depending on the cholesterol concentration []. This helps scientists understand how cholesterol levels can impact various cellular functions.
Cholesteryl oleate is a major component of low-density lipoproteins (LDL), often referred to as "bad cholesterol." Researchers use cholesteryl oleate to investigate LDL's role in transporting cholesterol throughout the body and its potential contribution to atherosclerosis [].
The unique properties of cholesteryl oleate make it a potential candidate for developing biosensors to detect cholesterol.
Amperometric biosensors rely on electrical current to measure the concentration of a target molecule. Researchers have explored using cholesteryl oleate in the development of amperometric cholesterol biosensors [].
In this application, cholesteryl oleate interacts with enzymes specifically responsive to cholesterol, leading to a measurable electrical current that reflects cholesterol concentration.
Cholesteryl oleate is a cholesterol ester formed from the reaction of cholesterol and oleic acid. Its chemical formula is C₄₅H₇₈O₂, and it exists primarily as the (Z)-stereoisomer of cholesteryl octadec-9-enoate. This compound plays a significant role in lipid metabolism and is predominantly found in plasma, where it contributes to the formation of low-density lipoprotein particles. Cholesteryl oleate is synthesized in the liver and is involved in various physiological processes, including cholesterol homeostasis and lipid transport .
Cholesteryl oleate has several biological activities:
Cholesteryl oleate can be synthesized through several methods:
Cholesteryl oleate has diverse applications:
Research on cholesteryl oleate interactions includes:
Cholesteryl oleate can be compared with several similar compounds, highlighting its unique characteristics:
Compound | Structure | Key Characteristics |
---|---|---|
Cholesterol | C₂₇H₄₆O | Precursor for all steroid hormones |
Cholesteryl linoleate | C₄₅H₇₈O₂ | Contains linoleic acid; more prone to oxidation |
Cholesteryl palmitate | C₄₅H₈₄O₂ | Derived from palmitic acid; less fluid than cholesteryl oleate |
Oleic acid | C₁₈H³₄O₂ | Monounsaturated fatty acid; precursor for cholesteryl oleate |
Cholesteryl oleate's unique properties stem from its specific fatty acid composition (oleic acid), which influences its physical state, metabolic pathways, and biological activities compared to other cholesterol esters. Its role in cardiovascular health further distinguishes it from similar compounds.
Cholesteryl oleate exhibits a complex molecular architecture characterized by the molecular formula C45H78O2 and a molecular weight of 651.1 g/mol. The compound features a rigid cholesterol backbone connected to a flexible oleic acid chain through an ester bond at the 3β-hydroxyl position of the sterol ring system. The stereochemical configuration of cholesteryl oleate encompasses eight defined stereocenters within the cholesterol moiety, specifically designated as (3S,8S,9S,10R,13R,14S,17R) according to systematic nomenclature conventions. The oleic acid component contributes an additional stereochemical element through its cis-double bond configuration at the 9-position, formally designated as (9Z)-octadec-9-enoic acid.
The three-dimensional molecular architecture reveals a distinctive L-shaped conformation where the bulky sterol ring system creates a hydrophobic head group while the extended fatty acid chain provides a flexible hydrophobic tail. Molecular dynamics simulations have demonstrated that the oleate chain exhibits significant conformational flexibility, with the system characterized by an absence of translational order while maintaining significant orientational order between distinct molecules at short distances. The orientational distribution of the oleate chain relative to the sterol moiety demonstrates broad conformational diversity, with a predominant population of extended structures and a lesser proportion of bent configurations, along with distinct transient peaks at specific angular orientations.
The molecular geometry analysis indicates that the bonds along the oleate chain exhibit weak ordering with respect to the sterol structure, contrasting with the significant ordering observed along the short hydrocarbon chain of the cholesterol component. This differential ordering pattern contributes to the unique physical properties and biological behavior of cholesteryl oleate in various environments. The compound's conformational dynamics are further characterized by slow diffusion processes, with measured diffusion coefficients on the order of 2 × 10⁻⁹ cm²/s, which is considerably slower than diffusion rates observed in ordered membrane domains rich in sphingomyelin and cholesterol.
The systematic chemical nomenclature for cholesteryl oleate follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete systematic name being cholest-5-en-3β-yl (9Z)-9-octadecenoate. Alternative systematic designations include (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (Z)-octadec-9-enoate, which provides complete stereochemical specification. The Chemical Abstracts Service (CAS) registry number 303-43-5 serves as the primary identifier for this compound in chemical databases and regulatory documentation.
Numerous synonyms and alternative names exist within the scientific literature, reflecting the compound's widespread study across multiple research disciplines. Common synonyms include cholesterol oleate, cholesteryl cis-9-octadecenoate, oleic acid cholesteryl ester, and 3β-hydroxy-5-cholestene 3-oleate. Biochemical nomenclature systems employ designations such as CE(18:1), indicating a cholesterol ester with an 18-carbon fatty acid containing one double bond, and 18:1 cholesterol ester, following lipid classification conventions. Additional variants include oleoylcholesterol, cholest-5-en-3β-yl oleate, and cholesteryl oleic ester, each emphasizing different aspects of the molecular structure.
Specialized research applications have generated additional nomenclature variants, particularly for isotopically labeled derivatives used in metabolic studies and analytical applications. Examples include cholesteryl oleate-13C18, where carbon-13 labeling is incorporated throughout the oleic acid chain, and cholesteryl oleate-d7, featuring deuterium substitution at specific positions within the cholesterol moiety. The LIPID MAPS database assigns the identifier LMST01020003 to cholesteryl oleate within the comprehensive lipid classification system, while ChEMBL utilizes the identifier CHEMBL1097567 for pharmacological database applications.
Crystallographic investigations of cholesteryl oleate have revealed detailed structural information across multiple temperature regimes, providing insights into temperature-dependent conformational transitions and molecular packing arrangements. At 123 K, cholesteryl oleate crystals adopt a monoclinic space group P2₁ with unit cell dimensions a = 12.356(2) Å, b = 8.980(3) Å, c = 18.382(2) Å, and β = 85.49(2)°, containing two molecules per unit cell. The crystal structure determination, refined to Rw = 0.08 using 3812 independent X-ray reflections, reveals an antiparallel efficient packing arrangement of cholesteryl ring systems forming distinct molecular layers.
The temperature-dependent structural analysis demonstrates significant conformational changes in the oleate chains upon cooling from room temperature to 123 K. At the lower temperature, the oleate chains become well-ordered and adopt nearly fully extended conformations, interrupted only by a characteristic kink at the cis-double bond position. This conformational ordering results in oleate chains that are 1.7 Å longer at 123 K compared to 295 K, primarily due to an uncoiling process that eliminates the helical character observed at higher temperatures. The structural transition involves a substantial change in the unit cell β-angle from obtuse (93.3°) at room temperature to acute (85.5°) at 123 K, accompanied by a shearing motion of 2.5 Å between adjacent molecular layers.
Detailed unit cell dimension measurements conducted at ten temperature points ranging from 295 K to 123 K reveal that the majority of structural changes occur within two narrow temperature ranges centered at 262 K and 215 K. These transition temperatures correspond to distinct phase changes that affect both the molecular conformation and intermolecular packing arrangements. The crystallographic data indicate that the cholesteryl ring systems maintain their efficient antiparallel packing throughout the temperature range, while the oleate chain conformations undergo the most significant modifications.
Phase transition analysis reveals multiple distinct thermal events characterized by specific enthalpy changes and transition temperatures. The primary crystalline to liquid transition occurs at 314.52 K with an enthalpy change of 19.500 kJ/mol. Additional phase transitions include a liquid-to-liquid transition at 322.24 K (ΔH = 0.980 kJ/mol), a cholesteric phase transition at 326.73 K (ΔH = 0.018 kJ/mol), and subsequent transitions at 327.54 K and 328.02 K with enthalpy changes of 0.012 and 0.485 kJ/mol, respectively. The melting point determination consistently places the fusion temperature at 321.1 K (approximately 44-47°C).
The synthesis of cholesteryl oleate has been accomplished through multiple established methodologies, each offering specific advantages for particular research applications and analytical requirements. The primary synthetic approach involves the direct esterification of cholesterol with oleic acid under controlled conditions to form the desired cholesterol ester. Two principal methods have been extensively validated for both unlabeled and isotopically labeled cholesteryl oleate synthesis. The first method employs cholesterol condensation with oleic anhydride, prepared from oleic acid, in the presence of dimethylaminopyridine (DMAP) as a catalyst in anhydrous chloroform at room temperature for 4-5 hours. This approach consistently achieves yields of approximately 90% following purification through silicic acid column chromatography.
The second synthetic methodology utilizes a direct coupling reaction between cholesterol and oleic acid in the presence of dicyclohexylcarbodiimide (DCC) and DMAP as catalysts in anhydrous chloroform at room temperature for 1.25 hours. This method offers the advantage of avoiding the preliminary preparation of oleic anhydride while maintaining comparable yields and reaction efficiency. Both synthetic approaches have been successfully adapted for the preparation of isotopically labeled derivatives, including carbon-13 enriched variants at specific positions within either the sterol or fatty acid components.
Isotopic labeling strategies for cholesteryl oleate encompass multiple approaches designed to meet diverse analytical and research requirements. Carbon-13 labeling has been achieved at the carbonyl position of the oleic acid component through the use of [1-13C] oleic acid as starting material. Double labeling strategies incorporate 13C enrichment at both the oleic acid carbonyl position and at position 4 within the sterol ring system, enabling sophisticated metabolic tracing studies. The synthesis of cholesteryl oleate-13C18 involves comprehensive carbon-13 incorporation throughout the entire oleic acid chain, resulting in a molecular weight of 668.97 g/mol and serving as an internal standard for mass spectrometry applications.
Deuterium labeling strategies have been developed for enhanced analytical specificity in mass spectrometry-based quantitative analyses. The synthesis of (2β,3α,6-²H₃)cholesteryl oleate involves the introduction of three non-exchangeable deuterium atoms at positions 2β, 3α, and C-6 of the cholesterol moiety. This approach utilizes trans-diaxial opening reactions and sodium borodeuteride reduction to achieve stereospecific deuterium incorporation. Alternative deuterium labeling approaches include cholesteryl oleate-d7, featuring seven deuterium substitutions primarily within the cholesterol side chain, resulting in a molecular weight of 657.644118 and serving as an internal standard for lipid quantification studies.
Tritium labeling methodologies have been employed for radiotracer applications in lipid transport and metabolism studies. Tritium-labeled cholesteryl oleate synthesis utilizes the fatty acid anhydride method with tritiated oleic acid as the starting material. Commercial preparations of [Cholesteryl-1,2-³H(N)] cholesteryl oleate are available with specific activities exceeding 40 Ci/mmol and are commonly employed in lipid transport investigations, atherosclerosis research, and metabolic studies involving human and nonhuman primate plasma lipoproteins.